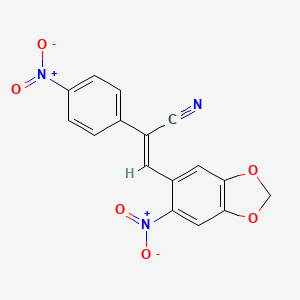
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, also known as NBDA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and low solubility in water. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its high purity, low toxicity, and its potential applications in various fields. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of new synthetic methods for this compound derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the use of this compound as a probe for studying protein-protein interactions is an area of research that has great potential for future discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method of this compound is simple and yields a high purity product. This compound has been studied for its potential applications in material science, medicinal chemistry, and chemical biology. The mechanism of action of this compound is not fully understood, but studies have shown that it can inhibit the proliferation of cancer cells. This compound has low toxicity and low solubility in water, which are advantages and limitations for lab experiments. Finally, future directions for research on this compound include the development of new synthetic methods, investigation of its mechanism of action, and its use as a probe for studying protein-protein interactions.
Métodos De Síntesis
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a simple one-step reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-nitrophenylacetonitrile in the presence of a base. The reaction yields this compound as a yellow solid with a high purity.
Aplicaciones Científicas De Investigación
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields such as material science, medicinal chemistry, and chemical biology. In material science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In chemical biology, this compound has been used as a probe to study protein-protein interactions.
Propiedades
IUPAC Name |
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O6/c17-8-12(10-1-3-13(4-2-10)18(20)21)5-11-6-15-16(25-9-24-15)7-14(11)19(22)23/h1-7H,9H2/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZJBQEUPEONU-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
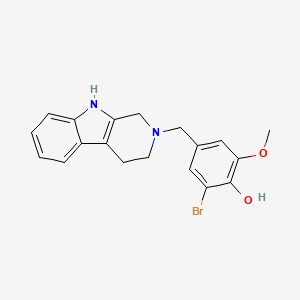

![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)
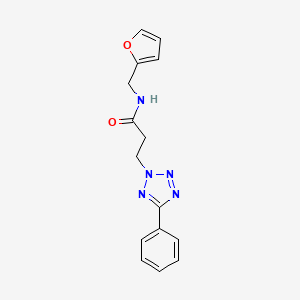
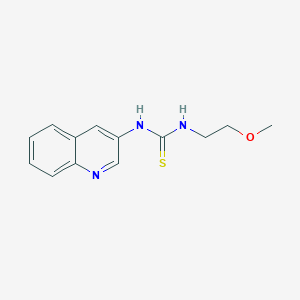
![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
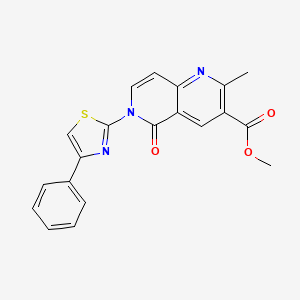
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5219333.png)

![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)